molecular formula C22H23F3N6O B6531573 3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-38-8

3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531573
CAS No.: 1020502-38-8
M. Wt: 444.5 g/mol
InChI Key: POAJGUZQVFSVNL-UHFFFAOYSA-N
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Description

3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C22H23F3N6O and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.18854386 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis begins with the formation of the pyridazine core, followed by the introduction of the piperazine and pyrazolyl groups. Standard synthetic methods such as nucleophilic substitution and catalytic hydrogenation can be employed under controlled temperatures and inert atmospheres.

  • Industrial Production Methods: : Scaling up requires optimizing reaction conditions and purification steps. Processes like continuous flow synthesis can enhance yield and efficiency.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo several types of reactions, including:

    • Oxidation: : Can lead to the formation of sulfoxides and sulfones.

    • Reduction: : May yield corresponding alcohols or amines.

    • Substitution: : Nucleophilic substitutions at the pyridazine ring.

  • Common Reagents and Conditions: : Reagents like palladium on carbon (Pd/C) for hydrogenation, chromic acid for oxidation, and lithium aluminum hydride (LiAlH4) for reduction.

  • Major Products Formed: : Reaction products depend on specific reagents and conditions. Examples include derivatives with altered substitution patterns on the pyridazine ring.

Scientific Research Applications

  • Chemistry: : Acts as an intermediate for further chemical synthesis and development of more complex structures.

  • Medicine: : Could be a candidate for developing new pharmaceuticals, particularly in areas requiring specific biochemical interactions.

  • Industry: : May serve as a building block for agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

  • Molecular Targets and Pathways: : If used in a medicinal context, the compound could interact with specific proteins or enzymes, modulating their activity. The presence of trifluoromethyl and piperazinyl groups suggests potential binding affinity with biological targets.

Comparison with Similar Compounds

  • Comparison with Other Similar Compounds: : Compounds like 2-(trifluoromethyl)benzoyl piperazine and 5-methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine share some structural similarities but differ in the functional groups and substitution patterns.

  • Uniqueness: : The combined structural elements in 3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine confer specific chemical properties and reactivity profiles not found in similar compounds.

That’s a high-level overview. This compound’s journey—from synthesis to application—reflects a blend of intricate chemistry and real-world potential. What piqued your interest in this specific molecule?

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N6O/c1-14-15(2)28-31(16(14)3)20-9-8-19(26-27-20)29-10-12-30(13-11-29)21(32)17-4-6-18(7-5-17)22(23,24)25/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAJGUZQVFSVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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